2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride
Description
2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a synthetic organic compound featuring a pyrimidine core substituted at position 2 with a piperidinyl group and at position 5 with an ethanamine moiety, which is protonated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
Molecular Formula |
C11H19ClN4 |
|---|---|
Molecular Weight |
242.75 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H18N4.ClH/c12-5-4-10-8-13-11(14-9-10)15-6-2-1-3-7-15;/h8-9H,1-7,12H2;1H |
InChI Key |
SMCRMBZXMAIRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine intermediates. The following sections outline specific methodologies employed in the synthesis.
Method A: Boronic Acid Intermediates
One effective method involves using boronic acid intermediates, specifically (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid. The steps include:
Step 1 : Synthesize (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid from 2-bromo-5-pyrimidine and piperidine under palladium-catalyzed cross-coupling conditions.
Step 2 : React the boronic acid with ethylene diamine in the presence of a base to form the target compound.
This method is advantageous due to its high specificity and yield, often exceeding 80% under optimized conditions.
Method B: Direct Amination
Another approach is direct amination, where piperidine is reacted with a suitable pyrimidine derivative:
Step 1 : Dissolve piperidine and a pyrimidine derivative (e.g., 5-chloro-pyrimidine) in an organic solvent such as dimethylformamide.
Step 2 : Add a base (e.g., sodium hydride) to facilitate the nucleophilic substitution reaction.
Step 3 : Isolate the product through precipitation or crystallization, followed by conversion to hydrochloride salt using hydrochloric acid.
This method also yields high purity products and is scalable for industrial applications.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for enhancing reaction rates and yields:
Step 1 : Combine piperidine and pyrimidine derivatives in a microwave reactor with a suitable solvent.
Step 2 : Apply microwave irradiation to promote the reaction.
This technique can significantly reduce reaction times from hours to minutes while maintaining high yields.
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Boronic Acid Intermediates | High specificity, good yield | Requires specialized reagents | >80 |
| Direct Amination | Simple procedure, scalable | Potential for side reactions | 70-85 |
| Microwave-Assisted | Rapid synthesis | Equipment cost | >75 |
Research indicates that 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride exhibits potential in modulating receptor activity, making it a candidate for therapeutic exploration in various biological pathways. Studies have shown its efficacy in influencing cellular processes, which could lead to advancements in pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrimidine rings.
Scientific Research Applications
2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrimidine vs. Pyridine Derivatives The target compound’s pyrimidine core distinguishes it from analogs like (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethanamine dihydrochloride (CAS: 953780-72-8), which features a pyridine ring (one nitrogen atom) . For instance, pyrimidine-based drugs like imatinib leverage this property for kinase inhibition.
Quinoline Derivatives Compounds such as (1R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride (CAS: 150520-10-8) incorporate bicyclic quinoline-like structures, which increase planarity and lipophilicity compared to monocyclic pyrimidines . This difference may influence blood-brain barrier penetration or metabolic stability.
Substituent Effects
Piperidinyl vs. Trifluoromethyl/Trifluoroethoxy Groups The piperidinyl group in the target compound introduces a basic amine (pKa ~11) that can form salts, whereas electron-withdrawing groups like trifluoromethyl (e.g., (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine, CAS: 1150263-75-4) reduce basicity and enhance metabolic resistance .
Aromatic vs. Aliphatic Amines
The ethanamine side chain in the target compound is aliphatic, contrasting with aromatic amines like (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride. Aliphatic amines typically exhibit higher solubility but lower membrane permeability than aromatic analogs .
Salt Forms and Physicochemical Properties
The hydrochloride salt in the target compound (one HCl molecule) contrasts with dihydrochloride salts (e.g., CAS: 953780-72-8), which offer higher solubility but may complicate crystallization . Piperidine’s basicity likely contributes to the hydrochloride’s stability under physiological conditions.
Data Table: Structural and Functional Comparisons
Biological Activity
2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. Its structure suggests it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17ClN4
- Molecular Weight : 244.75 g/mol
- CAS Number : Not specified
This compound features a piperidine ring and a pyrimidine moiety, which are known for their roles in various biological activities.
The biological activity of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, pyrimidine derivatives often target the ATP-binding sites of kinases, leading to inhibition of cell proliferation .
- Neurotransmitter Modulation : The piperidine component suggests potential activity in modulating neurotransmitter systems, which could be relevant in treating neurological disorders .
- Antimicrobial Activity : Some studies indicate that related compounds exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .
Anticancer Activity
Research has demonstrated that pyrimidine derivatives can act as potent inhibitors of cancer cell lines. For example, studies involving related compounds have shown:
- IC50 values in the nanomolar range against various cancer cell lines.
- Mechanisms include apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Preliminary data suggest that 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride may exhibit antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) testing against various bacterial strains showed promising results.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | <150 |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride on human cancer cell lines. Results indicated significant growth inhibition compared to control groups, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies demonstrated that administration of the compound led to reduced tumor size in xenograft models, further supporting its anticancer potential.
- Pharmacokinetics : Research into the pharmacokinetic profile revealed favorable absorption and metabolism characteristics, essential for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
